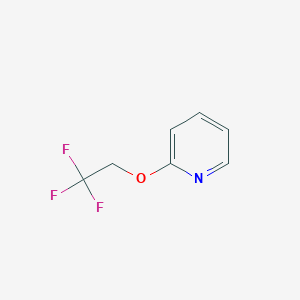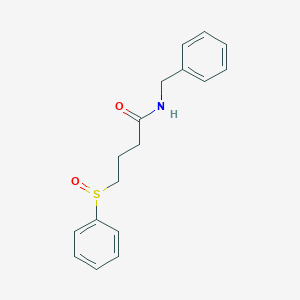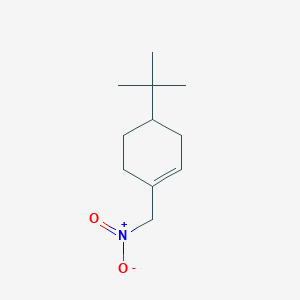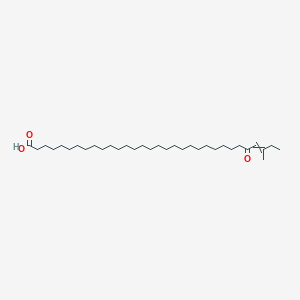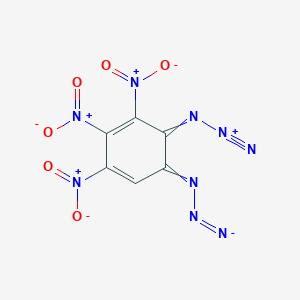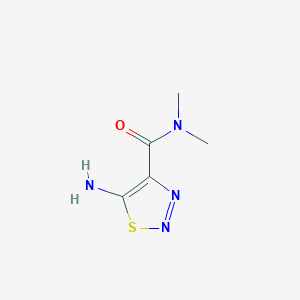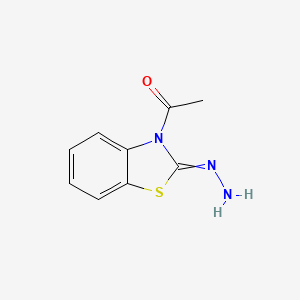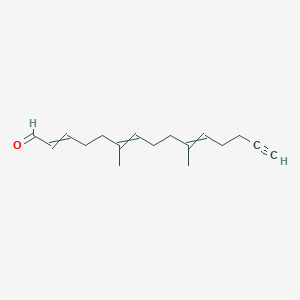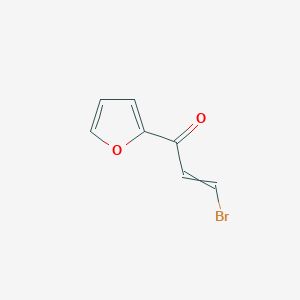
N~1~,N~1'~-(Hexane-1,6-diyl)bis(N~6~-hexylhexane-1,6-diamine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~1’~-(Hexane-1,6-diyl)bis(N~6~-hexylhexane-1,6-diamine) is a synthetic organic compound known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes two hexane chains connected by a hexane-1,6-diyl linker, each terminating in a hexylhexane-1,6-diamine group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1’~-(Hexane-1,6-diyl)bis(N~6~-hexylhexane-1,6-diamine) typically involves the reaction of hexane-1,6-diamine with hexylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon. The reaction mixture is heated to a temperature of around 80-100°C and stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of N1,N~1’~-(Hexane-1,6-diyl)bis(N~6~-hexylhexane-1,6-diamine) is scaled up using large reactors and continuous flow processes. The reactants are fed into the reactor at a controlled rate, and the reaction is carried out under optimized conditions to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or chromatography to obtain a high-purity compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~1’~-(Hexane-1,6-diyl)bis(N~6~-hexylhexane-1,6-diamine) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide at elevated temperatures.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Primary and secondary amines.
Substitution: Substituted hexane derivatives.
Wissenschaftliche Forschungsanwendungen
N~1~,N~1’~-(Hexane-1,6-diyl)bis(N~6~-hexylhexane-1,6-diamine) has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme-substrate interactions and as a ligand in biochemical assays.
Medicine: Investigated for its potential use as a drug delivery agent and in the development of therapeutic compounds.
Industry: Utilized as a stabilizer for polymers and as an additive in the production of high-performance materials.
Wirkmechanismus
The mechanism of action of N1,N~1’~-(Hexane-1,6-diyl)bis(N~6~-hexylhexane-1,6-diamine) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. For example, it can act as an inhibitor of certain enzymes, blocking their catalytic activity and affecting metabolic pathways. Additionally, the compound’s structure allows it to interact with cell membranes, potentially altering membrane fluidity and permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Hexamethylenebis(3,5-di-tert-butyl-4-hydroxyhydrocinnamamide): Known for its antioxidant properties and used in polymer stabilization.
N,N’-(Hexane-1,6-diyl)bis(N-(2,2,6,6-tetramethylpiperidin-4-yl)formamide): Used as a stabilizer for metallic polymers and in the production of ethylene-vinyl alcohol copolymers.
Uniqueness
N~1~,N~1’~-(Hexane-1,6-diyl)bis(N~6~-hexylhexane-1,6-diamine) stands out due to its unique structure, which imparts specific chemical and physical properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use.
Eigenschaften
CAS-Nummer |
111457-62-6 |
|---|---|
Molekularformel |
C30H66N4 |
Molekulargewicht |
482.9 g/mol |
IUPAC-Name |
N-hexyl-N'-[6-[6-(hexylamino)hexylamino]hexyl]hexane-1,6-diamine |
InChI |
InChI=1S/C30H66N4/c1-3-5-7-15-23-31-25-17-9-11-19-27-33-29-21-13-14-22-30-34-28-20-12-10-18-26-32-24-16-8-6-4-2/h31-34H,3-30H2,1-2H3 |
InChI-Schlüssel |
HYJMEOQHADYDGR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCNCCCCCCNCCCCCCNCCCCCCNCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diphenyl [2-(1,3-benzothiazol-2-yl)ethenyl]phosphonate](/img/structure/B14307648.png)
![Oxalic acid;4,7,8-trimethoxyfuro[2,3-b]quinoline](/img/structure/B14307659.png)
